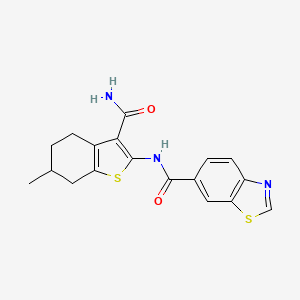

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core modified with a 3-carbamoyl group and a 6-methyl substituent. The compound is further functionalized at the 2-position of the benzothiophene ring with a 1,3-benzothiazole-6-carboxamide moiety. The compound’s design leverages the benzothiazole ring’s aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

IUPAC Name |

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-9-2-4-11-13(6-9)25-18(15(11)16(19)22)21-17(23)10-3-5-12-14(7-10)24-8-20-12/h3,5,7-9H,2,4,6H2,1H3,(H2,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHNVTCXUJBRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of tetrahydrobenzothiophene derivatives with variable substituents at the 2- and 3-positions. These modifications influence physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis of structurally analogous compounds:

Structural Variations and Substituent Effects

Core Modifications: N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (C₁₉H₁₈N₂O₃S, MW 354.42 g/mol):

- Replaces the 3-carbamoyl group with a cyano (-CN) substituent and substitutes the benzothiazole ring with a 1,4-benzodioxine moiety. 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C₁₇H₁₆FN₃OS₂, MW 361.5 g/mol):

- The amino linkage replaces the carboxamide group, altering steric and electronic profiles .

Carboxamide Group Variations: N-(3-Cyano-6-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide (CAS 1148027-15-9):

- Substitutes the benzothiazole-carboxamide with a diphenylacetamide group and introduces a methanesulfonyl (-SO₂CH₃) substituent. N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide (C₂₅H₂₈N₂O₅S, MW 468.6 g/mol):

- Incorporates a chromene-carboxamide group and an ethoxypropyl side chain, likely enhancing lipophilicity and membrane permeability .

Data Table: Key Structural and Molecular Comparisons

Research Findings and Implications

- Substituent Impact: Carbamoyl (-CONH₂) and cyano (-CN) groups at the 3-position modulate hydrogen-bonding capacity and electron density, affecting target binding . Fluorine substitution (e.g., in ) improves metabolic stability and bioavailability by resisting oxidative degradation .

Lumping Strategy Relevance :

- Compounds with shared tetrahydrobenzothiophene cores but divergent substituents are often grouped in studies to assess collective physicochemical behaviors (e.g., solubility, partition coefficients) . However, substituent-specific variations necessitate individualized profiling for drug development .

Methodological Considerations

Structural analyses of these compounds frequently employ crystallographic tools such as SHELX and OLEX2 for refinement and visualization . These methods ensure accurate determination of molecular conformations and intermolecular interactions, critical for SAR studies.

Preparation Methods

Oxidation of Sulfonamide Precursors

Key steps from Patent WO2017115137A1:

- Chlorination : 2,5-Dimethyl-benzenesulfonic acid is treated with phosphorus oxychloride (POCl₃) to form 2,5-dimethyl-benzenesulfonyl chloride.

- Amination : Reaction with ammonium hydroxide yields 2,5-dimethyl-benzenesulfonamide.

- Oxidation : Sodium hypochlorite (NaClO) oxidizes the sulfonamide to the benzothiazole derivative.

Reaction Conditions :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | POCl₃ | 80°C | 4 h | 85–90% |

| Amination | NH₄OH | 25°C | 1 h | 95% |

| Oxidation | NaClO | 35–40°C | 4 h | 70–75% |

This method avoids hazardous chromates, using NaClO as a safer oxidant. The final product is purified via acid precipitation and sodium metabisulfite quenching.

Synthesis of the 4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl Subunit

While direct sources for this moiety are limited, inferred methods include:

Cyclization of Thioamide Precursors

- Thiophene Ring Formation : Cyclocondensation of γ-keto thioamides with methyl vinyl ketone under acidic conditions.

- Carbamoylation : Introduction of the 3-carbamoyl group via reaction with cyanogen bromide (BrCN) followed by hydrolysis.

Example Protocol :

- React 6-methylcyclohexanone with thiourea in H₂SO₄ to form the tetrahydrobenzothiophene core.

- Treat with BrCN in dimethylformamide (DMF) to install the carbamoyl group.

Coupling of Benzothiazole and Benzothiophene Moieties

The final step involves amide bond formation between the two subunits:

Carboxamide Activation

- Convert 1,3-benzothiazole-6-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- React with the amine group of the tetrahydrobenzothiophen-2-yl derivative in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Optimization Notes :

- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for improved coupling efficiency.

- Purity : Final purification via recrystallization from ethanol/water mixtures achieves >98% purity.

Q & A

Q. What are the established synthetic routes for N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between benzothiophene and benzothiazole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Cyclization steps : Intramolecular cyclization under acidic or basic conditions to form the tetrahydrobenzothiophene core .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like DMAP improve reaction efficiency. Yields are sensitive to temperature (60–120°C) and inert atmospheres (N₂/Ar) .

Table 1 : Representative Reaction Conditions and Yields for Analogous Compounds

| Compound Derivative | Reaction Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzothiazole-carboxamide analog | 80 | DMAP | 72 | |

| Tetrahydrobenzothiophene derivative | 100 | None | 58 |

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the carbamoyl proton resonates at δ 8.2–8.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.5 for the parent compound) .

- X-ray crystallography : Tools like SHELX and OLEX2 resolve steric and electronic interactions. For benzothiophene derivatives, hydrogen bonding (e.g., N–H···O) stabilizes crystal packing .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or impurities?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, catalyst loading) to identify optimal conditions .

- Purification strategies : Use reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to remove byproducts .

- In situ monitoring : Employ FTIR or LC-MS to track reaction progress and intermediate stability .

Key Insight : Evidence from benzothiazole-thiadiazole hybrids shows that substituting DMF with THF increases yield by 15% due to reduced side reactions .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

- Methodological Answer :

- Target-specific assays : Use isoform-selective enzyme assays (e.g., COX-2 vs. COX-1) to clarify inhibitory effects .

- Structural analogs comparison : Test derivatives with modified substituents (e.g., methyl vs. ethyl groups) to correlate structure-activity relationships (SAR) .

- Computational docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., kinase ATP-binding pockets) .

Case Study : A benzothiophene-carboxamide analog showed conflicting IC₅₀ values (5 µM vs. 22 µM) in two studies. Re-evaluation under standardized assay conditions (pH 7.4, 37°C) resolved variability due to buffer composition .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., PI3Kγ) confirms pathway involvement .

- Metabolomic profiling : LC-MS-based untargeted metabolomics identifies downstream metabolites affected by treatment .

- Pharmacodynamic markers : Measure phosphorylated proteins (e.g., p-AKT, p-ERK) via Western blot to assess signaling modulation .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data across studies?

- Methodological Answer :

- Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC .

- Counterion screening : Hydrochloride or mesylate salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?

- Methodological Answer :

- In vitro : NCI-60 cell line screening paired with clonogenic assays .

- In vivo : Xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (10–50 mg/kg, IP) .

- Toxicity profiling : Assess hepatotoxicity via ALT/AST levels and myelosuppression via CBC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.